molecular formula C9H6F4O4 B2523353 2,4-bis(difluoromethoxy)benzoic Acid CAS No. 97914-62-0

2,4-bis(difluoromethoxy)benzoic Acid

Cat. No.: B2523353
CAS No.: 97914-62-0
M. Wt: 254.137
InChI Key: VLDZTQGAMWSOHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Bis(difluoromethoxy)benzoic acid is a chemical compound with the molecular formula C9H6F4O4 and a molecular weight of 254.14 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by the presence of two difluoromethoxy groups attached to a benzoic acid core, which imparts unique chemical properties to the molecule.

Preparation Methods

The synthesis of 2,4-bis(difluoromethoxy)benzoic acid involves several steps, typically starting with the appropriate benzoic acid derivative. The difluoromethoxy groups are introduced through a series of reactions involving fluorinating agents.

Chemical Reactions Analysis

2,4-Bis(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Bis(difluoromethoxy)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

2,4-Bis(difluoromethoxy)benzoic acid can be compared to other difluoromethoxy-substituted benzoic acids, such as:

The uniqueness of this compound lies in its dual difluoromethoxy groups, which confer distinct chemical and biological properties, making it a valuable tool in various research domains.

Properties

IUPAC Name

2,4-bis(difluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O4/c10-8(11)16-4-1-2-5(7(14)15)6(3-4)17-9(12)13/h1-3,8-9H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDZTQGAMWSOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)OC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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